Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide, also known as tris(N,N'-di-i-propylformamidinato)lanthanum(III), is an organometallic compound characterized by a lanthanum center coordinated with three bidentate N,N'-di-i-propylformamidinate ligands. The structure of this compound results in a distorted trigonal prismatic geometry around the lanthanum atom, influenced by the bulky isopropyl groups on the ligands which help stabilize the complex and prevent decomposition under ambient conditions.
This compound is of interest due to its potential applications in various fields, including catalysis, materials science, and biological imaging.
La-FMD shows promise as a catalyst in organic synthesis. Studies have highlighted its high Lewis acidity and the ease of modifying its ligand sphere, making it effective for reactions like the Tishchenko reaction [1]. This reaction involves the dimerization of aldehydes, such as converting benzaldehyde to benzyl benzoate. The research suggests La-FMD could be valuable in developing new catalysts for organic transformations in industrial chemistry [1].
Zuyls, P. S., Monfray, S., Chiu, C.-W., Dutt, M., & Yap, G. P. (2008). Tishchenko reactions catalyzed by lanthanide tris(amidinate) complexes. Dalton Transactions, (38), 4422-4429 .
Lanthanide complexes, including those with similar structures to La-FMD, have been explored for their luminescent properties. Studies suggest that La-FMD could potentially be used to develop new luminescent materials [2]. These materials could find applications in lighting, displays, and optical devices due to their ability to emit light at specific wavelengths [2].
Pavithran, K., Perumal, S., & Komarneni, S. (2005). Luminescent europium(III) complexes containing N,N′-diarylformamidinate ligands. Journal of Materials Chemistry, 15(24), 2490-2495 .
Research has indicated that lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide shows potential for biological applications, particularly in imaging techniques such as magnetic resonance imaging (MRI). Its unique properties may allow it to act as a contrast agent, enhancing image quality and resolution. Furthermore, studies are exploring its therapeutic applications, including drug delivery systems due to its ability to form stable complexes with various biomolecules.
The synthesis of lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves:
For industrial production, methods are scaled up from laboratory synthesis, involving larger reaction vessels and stringent control over conditions to ensure high purity of the final product.
Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide stands out due to its specific ligand arrangement and stability under ambient conditions, which enhances its utility in catalysis and biological imaging compared to other similar compounds. Its ability to form stable complexes makes it particularly valuable in both research and industrial applications.
Studies on the interactions of lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide with other chemical species reveal its high Lewis acidity and the ability to modify its ligand sphere easily. This property enhances its effectiveness in catalyzing reactions like the Tishchenko reaction, which involves the dimerization of aldehydes. Furthermore, research indicates its potential for developing luminescent materials due to its structural characteristics.
Several compounds share similarities with lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide, primarily based on their structural features and applications:
| Compound Name | Structural Features |
Hydrogen Bond Acceptor Count 6
Exact Mass 520.276933 g/mol
Monoisotopic Mass 520.276933 g/mol
Heavy Atom Count 28
Dates
Last modified: 11-23-2023
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